molecular formula C11H10FNO3 B11883940 4-Fluoro-7-methoxyindole-3-acetic acid

4-Fluoro-7-methoxyindole-3-acetic acid

Cat. No.: B11883940
M. Wt: 223.20 g/mol
InChI Key: JSTVHLPHZJLNBZ-UHFFFAOYSA-N
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Description

4-Fluoro-7-methoxyindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid, a well-known plant hormone. This compound features a fluorine atom at the 4-position and a methoxy group at the 7-position of the indole ring, which can significantly alter its chemical and biological properties. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-7-methoxyindole-3-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-7-methoxyindole-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-Fluoro-7-methoxyindole-3-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methoxyindole-3-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.

    4-Fluoroindole-3-acetic acid: Similar structure but lacks the methoxy group.

    7-Methoxyindole-3-acetic acid: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-7-methoxyindole-3-acetic acid is unique due to the presence of both the fluorine and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. These modifications can enhance its stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

2-(4-fluoro-7-methoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10FNO3/c1-16-8-3-2-7(12)10-6(4-9(14)15)5-13-11(8)10/h2-3,5,13H,4H2,1H3,(H,14,15)

InChI Key

JSTVHLPHZJLNBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)C(=CN2)CC(=O)O

Origin of Product

United States

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